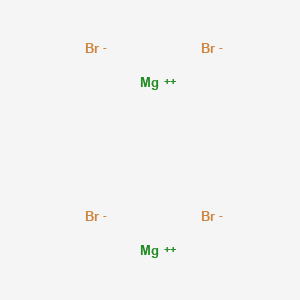

Magnesium bromide magnesium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium bromide magnesium, commonly referred to as magnesium bromide, is an inorganic compound with the chemical formula MgBr₂. It consists of one magnesium atom and two bromine atoms. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide is used in various applications, including organic synthesis and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Direct Reaction: Elemental magnesium reacts with bromine under controlled conditions to form magnesium bromide. This reaction is highly exothermic and releases a significant amount of energy.

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods: In industrial settings, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid, followed by crystallization above 0°C to obtain the hexahydrate form. The anhydrous form can be prepared by heating the hexahydrate with dry hydrogen bromide gas .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium bromide undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium bromide can participate in redox reactions, where it can be reduced to magnesium and bromine.

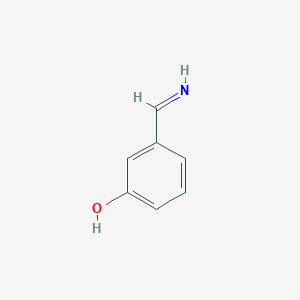

Substitution Reactions: It can act as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the aldol reaction.

Common Reagents and Conditions:

Oxidation: Treatment with chlorine can convert magnesium bromide to magnesium chloride.

Substitution: In organic synthesis, magnesium bromide is used with reagents like dioxane to form coordination polymers.

Major Products:

Magnesium Chloride: Formed by treating magnesium bromide with chlorine.

Organic Compounds: Various organic synthesis reactions yield products like aldol derivatives.

Wissenschaftliche Forschungsanwendungen

Magnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, aiding in reactions such as the aldol reaction and the Grignard reaction

Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant for treating nervous disorders

Industry: It serves as a flame retardant and modifies the catalytic properties of palladium on charcoal.

Wirkmechanismus

Magnesium bromide exerts its effects through various mechanisms:

Lewis Acid Catalysis: As a Lewis acid, magnesium bromide can accept electron pairs, facilitating various organic reactions.

Sedative and Anticonvulsant Effects: In medicine, magnesium bromide’s depressive impact on the central nervous system helps reduce anxiety and manage epileptic seizures.

Vergleich Mit ähnlichen Verbindungen

Magnesium bromide can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but used more extensively in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less common but used in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings

Magnesium bromide stands out due to its specific applications in organic synthesis and medicine, highlighting its versatility and importance in various fields.

Eigenschaften

CAS-Nummer |

58749-16-9 |

|---|---|

Molekularformel |

Br4Mg2 |

Molekulargewicht |

368.23 g/mol |

IUPAC-Name |

dimagnesium;tetrabromide |

InChI |

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

InChI-Schlüssel |

VVSUWBLWFYUYMY-UHFFFAOYSA-J |

Kanonische SMILES |

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)